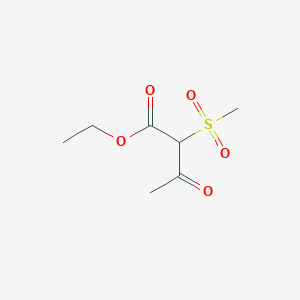

Ethyl 2-(methylsulfonyl)-3-oxobutanoate

Description

Properties

Molecular Formula |

C7H12O5S |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

ethyl 2-methylsulfonyl-3-oxobutanoate |

InChI |

InChI=1S/C7H12O5S/c1-4-12-7(9)6(5(2)8)13(3,10)11/h6H,4H2,1-3H3 |

InChI Key |

GTNYGPRTTIXNGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(methylsulfonyl)-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and efficient purification techniques, such as distillation or crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylsulfonyl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(methylsulfonyl)-3-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It serves as a building block for the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(methylsulfonyl)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 3-oxobutanoate derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of ethyl 2-(methylsulfonyl)-3-oxobutanoate with analogous compounds:

Structural and Functional Group Analysis

Physicochemical Properties

- Thermal Stability: Solid derivatives (e.g., hydrazono compounds ) exhibit higher melting points (156–175°C) due to intermolecular hydrogen bonding, whereas liquid derivatives (e.g., ) are more volatile.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-(methylsulfonyl)-3-oxobutanoate, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via sulfonylation of a precursor such as ethyl 2-(methylthio)-3-oxobutanoate. Oxidation of the thioether group using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid can yield the sulfone derivative . Key factors affecting yield include:

- Oxidant stoichiometry : Excess oxidant ensures complete conversion but may lead to over-oxidation.

- Temperature : Controlled conditions (0–25°C) prevent side reactions like ester hydrolysis.

- Solvent polarity : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction efficiency.

For example, a 75–85% yield is achievable with m-CPBA (1.2 eq.) at 0°C .

Basic: How is this compound characterized spectroscopically?

Answer:

Characterization relies on multimodal spectroscopy:

- ¹H NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm) and methylsulfonyl singlet (δ 3.2–3.5 ppm). The keto-enol tautomerism of the β-ketoester may split peaks near δ 3.8–4.4 ppm (enolic CH) .

- IR : Strong absorptions at ~1700 cm⁻¹ (ester C=O) and ~1300/1150 cm⁻¹ (S=O stretching) confirm functional groups .

- HRMS : Exact mass analysis (e.g., [M+Na]⁺) validates molecular composition .

Advanced: What mechanistic insights explain the reactivity of the methylsulfonyl group in nucleophilic substitutions?

Answer:

The methylsulfonyl (Ms) group is a strong electron-withdrawing group, activating adjacent carbonyls for nucleophilic attack. For example:

- Aldol reactions : The β-ketoester moiety undergoes enolate formation, with the Ms group stabilizing the transition state via inductive effects.

- Substitution reactions : The α-carbon becomes electrophilic, enabling SN₂ displacement with amines or thiols. Computational studies (DFT) suggest a lower activation energy for Ms-substituted derivatives compared to thioether analogs .

Advanced: How do crystal packing and intermolecular interactions affect the stability of this compound?

Answer:

X-ray crystallography reveals that stability is governed by:

- Hydrogen bonding : Intramolecular N–H···O bonds (e.g., in hydrazone derivatives) form six-membered ring motifs (S(6)), reducing conformational flexibility .

- C–H···π interactions : Weak interactions between methyl groups and aromatic systems (distance ~3.6 Å) enhance lattice stability .

- Packing efficiency : Bulky substituents (e.g., Ms groups) may reduce melting points due to steric hindrance in crystal lattices .

Advanced: How can contradictions in reported reaction outcomes (e.g., yields, byproducts) be resolved?

Answer:

Discrepancies often arise from:

- Tautomeric equilibria : The β-ketoester exists in keto-enol forms, affecting reactivity. Locking the enol form via chelation (e.g., with Mg²⁺) can standardize conditions .

- Trace moisture : Hydrolysis of the methylsulfonyl group generates sulfonic acids, reducing yields. Anhydrous conditions and molecular sieves mitigate this .

- Catalyst variability : Transition-metal catalysts (e.g., Pd) may introduce side reactions. Control experiments with/without catalysts clarify their role .

Advanced: What role does this compound play in synthesizing bioactive heterocycles?

Answer:

This compound serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.